5-Bromo-5,5-difluoropentan-2-one
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Overview
Description
5-Bromo-5,5-difluoropentan-2-one is an organic compound with the molecular formula C5H7BrF2O and a molecular weight of 201.01 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a pentan-2-one backbone. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5,5-difluoropentan-2-one typically involves the bromination and fluorination of pentan-2-one derivatives. One common method involves the reaction of pentan-2-one with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial process may also include purification steps such as distillation and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5,5-difluoropentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pentan-2-one derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
5-Bromo-5,5-difluoropentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-5,5-difluoropentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial compound with a similar bromine substitution pattern.
5-Bromo-2-deoxyuridine: A nucleoside analog used in antiviral and anticancer research.
5-Bromo-1-pentene: A compound used in organic synthesis with a similar bromine substitution
Uniqueness
5-Bromo-5,5-difluoropentan-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
Molecular Formula |
C5H7BrF2O |
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Molecular Weight |
201.01 g/mol |
IUPAC Name |
5-bromo-5,5-difluoropentan-2-one |
InChI |
InChI=1S/C5H7BrF2O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
InChI Key |
VRVRVACHTPJVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(F)(F)Br |
Origin of Product |
United States |
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